molecular formula C15H13NO2S2 B2982123 3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide CAS No. 865657-05-2

3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide

Cat. No.: B2982123
CAS No.: 865657-05-2
M. Wt: 303.39
InChI Key: OUGJDJFVHDMVSH-UHFFFAOYSA-N
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Description

3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide is a compound that belongs to the class of benzisothiazoles. Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to an isothiazole ring. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties .

Preparation Methods

The synthesis of 3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide typically involves the reaction of 4-methylbenzyl chloride with benzo[d]isothiazole 1,1-dioxide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell pathways, resulting in anticancer effects .

Comparison with Similar Compounds

3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide can be compared with other benzisothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c1-11-6-8-12(9-7-11)10-19-15-13-4-2-3-5-14(13)20(17,18)16-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGJDJFVHDMVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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